

# "IUPAC name for 4-Methyl-2-(trifluoromethyl)pyridine"

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## Compound of Interest

Compound Name: 4-Methyl-2-(trifluoromethyl)pyridine

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## An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)pyridine

### Introduction

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl ( $\text{CF}_3$ ) group, in particular, is prized for its ability to profoundly alter the physicochemical and biological properties of a molecule. When appended to a pyridine ring, a ubiquitous scaffold in bioactive compounds, the  $\text{CF}_3$  group's strong electron-withdrawing nature and steric bulk can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.

This technical guide focuses on **4-Methyl-2-(trifluoromethyl)pyridine**, a key heterocyclic building block. Its structure offers multiple functionalization points, making it a versatile intermediate for the synthesis of complex molecules in drug discovery and agrochemical development.<sup>[1][2]</sup> This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and applications, supported by experimental protocols and structured data.

## Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is **4-methyl-2-(trifluoromethyl)pyridine**. It is a substituted pyridine derivative valued for its unique electronic and steric characteristics imparted by the trifluoromethyl group.

Property	Value	Source
IUPAC Name	4-methyl-2-(trifluoromethyl)pyridine	Sigma-Aldrich[3]
CAS Number	1620-79-7	Sigma-Aldrich[3][4]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>3</sub> N	PubChem[5]
Molecular Weight	161.13 g/mol	Sigma-Aldrich[3][4]
Appearance	Not specified (typically a liquid)	-
Boiling Point	~110 °C (for 4-(trifluoromethyl)pyridine)	ChemicalBook[6]
Density	~1.27 g/mL at 25 °C (for 4-(trifluoromethyl)pyridine)	ChemicalBook[6]
Refractive Index	n <sup>20</sup> /D ~1.417 (for 4-(trifluoromethyl)pyridine)	ChemicalBook[6]
pKa	2.92 ± 0.10 (Predicted for 4-(trifluoromethyl)pyridine)	ChemicalBook[6]

Note: Some physical properties are listed for the closely related 4-(trifluoromethyl)pyridine due to a lack of specific data for the 4-methyl derivative and are provided as an estimate.

## Synthesis Methodologies

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research, with several established strategies. The primary methods include the chlorine/fluorine exchange of corresponding trichloromethylpyridines, the construction of the pyridine ring from a trifluoromethyl-containing building block, and the direct introduction of a CF<sub>3</sub> group.[7][8]

A common modern approach involves a multi-step synthesis starting from simple precursors, as outlined in recent patents for related analogs like 2-chloro-4-(trifluoromethyl)pyridine. This route often involves the formation of a fluorinated keto-enone, followed by cyclization to form the pyridine ring, and subsequent chlorination.

## Experimental Protocol: Synthesis of a 2-Hydroxy-4-(trifluoromethyl)pyridine Intermediate

The following protocol is adapted from a patented synthesis for a key precursor to TFMP derivatives and illustrates a common ring-forming strategy.<sup>[9]</sup>

### Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

- To a reactor containing vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and 100 mL of dichloromethane, the mixture is stirred and cooled to -10°C.
- Trifluoroacetic anhydride (0.70 mol) is added dropwise, maintaining the reaction temperature between -10°C and 0°C.
- After the addition is complete, the reaction is allowed to warm to 25°C and is stirred for 2 hours.
- The reaction mixture is then cooled to -10°C, and the resulting solid is filtered.
- The filtrate is washed with 200 mL of water, and the organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

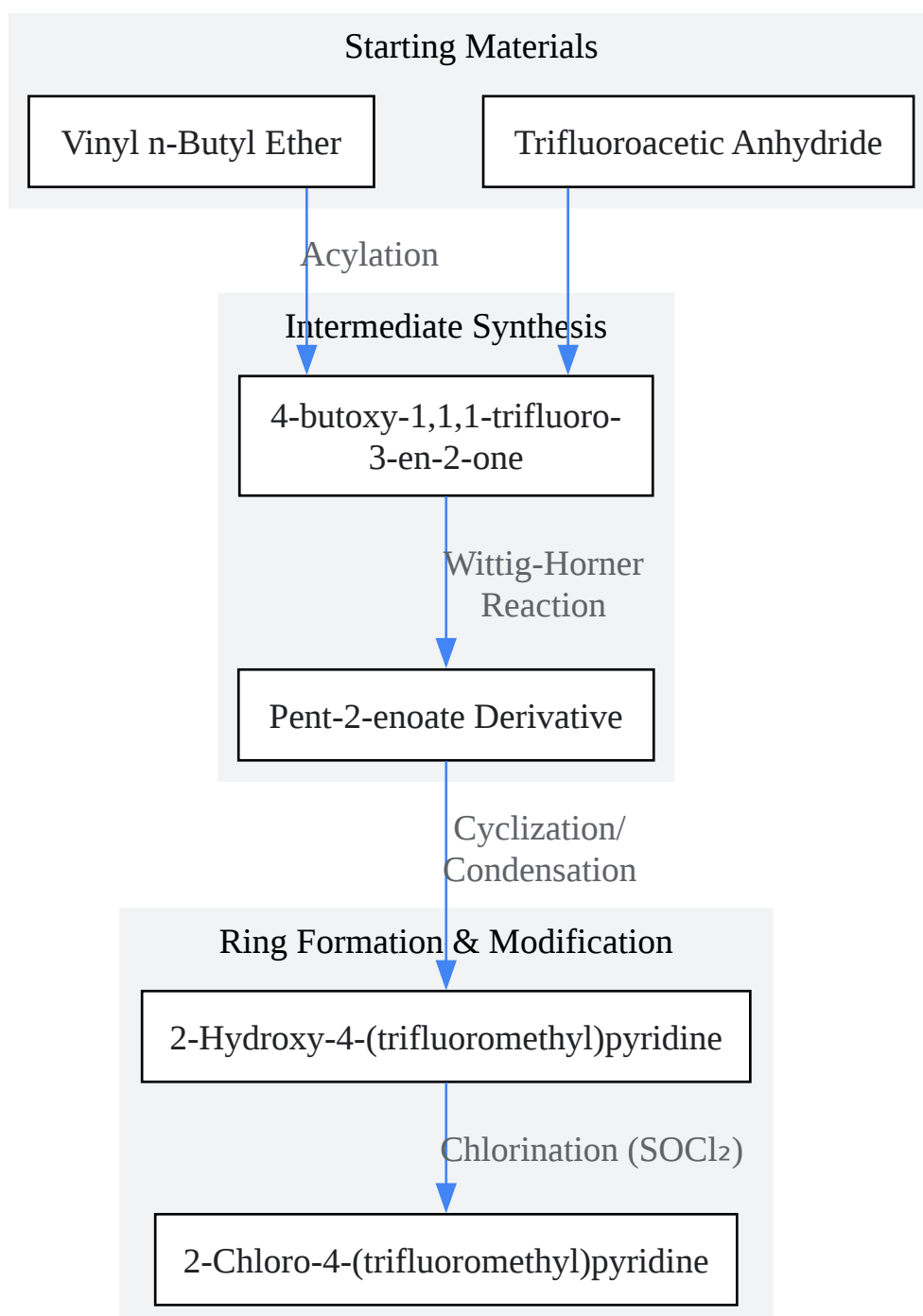
### Step 2: Cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine

- The intermediate from Step 1 is reacted with an appropriate reagent, such as trimethylphosphonoacetate, to form a pent-2-enoate derivative.
- This derivative then undergoes a condensation and ring-closure reaction, often in the presence of a base, to yield the 2-hydroxy-4-(trifluoromethyl)pyridine core structure.<sup>[9]</sup>

### Step 3: Chlorination to 2-chloro-4-(trifluoromethyl)pyridine

- 2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 20 mL of 1,2-dichloroethane are added to a reactor.
- A catalytic amount of DMF (1-2 drops) is added, followed by the dropwise addition of thionyl chloride (0.025 mol) at room temperature.

- The reaction is heated to reflux at 110°C for 4 hours.
- After completion, the mixture is diluted with 1,2-dichloroethane, added to ice water, and neutralized with a 10% sodium hydroxide solution. The organic layer is separated, dried, and concentrated to yield the final chlorinated product.[9]



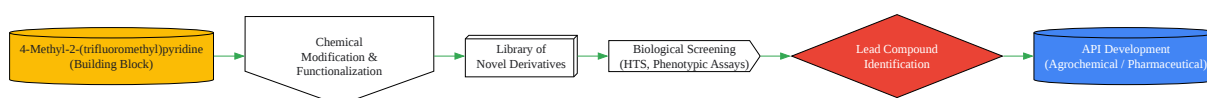
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General synthetic workflow for a 4-(trifluoromethyl)pyridine derivative.

## Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The 4-trifluoromethylpyridine moiety, in particular, is found in commercialized agrochemicals.[7][8]

- **Agrochemicals:** This structural motif is integral to the efficacy of various pesticides. Flonicamid, an insecticide effective against aphids, features the 4-trifluoromethyl-pyridine structure.[2] Pyroxsulam, a herbicide used in cereal crops, incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[7][8][10] The CF<sub>3</sub> group in these compounds often enhances potency and metabolic stability, leading to longer residual activity.
- **Pharmaceuticals:** In drug discovery, the TFMP scaffold is used to optimize lead compounds. The electron-withdrawing CF<sub>3</sub> group can alter the pKa of the pyridine nitrogen, influencing its interaction with protein targets. Furthermore, its lipophilicity can improve a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. While specific drugs containing the **4-Methyl-2-(trifluoromethyl)pyridine** exact structure are not prominent in the search results, numerous TFMP derivatives are in clinical trials for various therapeutic areas.[1][10]



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Role of **4-Methyl-2-(trifluoromethyl)pyridine** in a discovery workflow.

## Biological Activity

While data on **4-Methyl-2-(trifluoromethyl)pyridine** itself is limited, research on closely related analogs demonstrates significant biological potential. Fluorinated pyridine nucleosides and other derivatives have been synthesized and evaluated for their antimicrobial properties.

A study on 4-trifluoromethylpyridine nucleosides showed promising antibacterial activity against several pathogens.<sup>[11]</sup> The minimum inhibitory concentrations (MICs) for these novel compounds were found to be comparable to the reference drug, amoxicillin.

Compound Type	Pathogen	MIC (µg/mL)
4-Trifluoromethylpyridine Nucleosides (4-7)	Staphylococcus aureus	1.3 - 4.9
Bacillus infantis	1.3 - 4.9	
Escherichia coli	1.3 - 4.9	
Stenotrophomonas maltophilia	1.3 - 4.9	
Fluoroaryl Derivatives (8a,b)	Various Bacteria	1.8 - 5.5
Amoxicillin (Reference)	Various Bacteria	1.0 - 2.0
(Data adapted from a study on synthesized 4-trifluoromethylpyridine nucleosides) <sup>[11]</sup>		

The results indicate that the 4-trifluoromethylpyridine scaffold is a viable starting point for the development of new antibacterial agents.<sup>[11]</sup> Additionally, related trifluoromethyl pyrimidine derivatives have shown a broad spectrum of bioactivities, including antifungal and antiviral effects.<sup>[12]</sup>

## Conclusion

**4-Methyl-2-(trifluoromethyl)pyridine** is a valuable and versatile chemical intermediate. Its unique combination of a methyl group for potential further functionalization and a trifluoromethyl group for modulating electronic and pharmacokinetic properties makes it a highly attractive

building block for both drug discovery and agrochemical synthesis. The established synthetic pathways and demonstrated biological activity of related compounds underscore the significant potential of this scaffold. For researchers and developers, leveraging the properties of **4-Methyl-2-(trifluoromethyl)pyridine** can pave the way for the creation of next-generation pharmaceuticals and crop protection agents with enhanced efficacy and improved safety profiles.

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